molecular formula C17H21N3O3S B2564227 4-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034499-79-9

4-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No. B2564227
M. Wt: 347.43
InChI Key: RIDAHIGZDKABJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “4-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine”, piperidine derivatives are important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Crystal Structures and Molecular Interactions

R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions

  • This study explores the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate. The structures reveal hydrogen-bonded bimolecular ring motifs, indicating the role of sulfonic acid groups in mimicking carboxylate anions. These findings highlight the importance of such motifs in the structural understanding of pyrimidine derivatives (Balasubramani et al., 2007).

Antimicrobial Activity

Activated Nitriles in Heterocyclic Chemistry

  • This research involves the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety. Some of these compounds exhibited antimicrobial activity, demonstrating the potential of such derivatives in developing new antimicrobial agents (Ammar et al., 2004).

Molecular Recognition and Drug Action

Supramolecular Complexes of Sulfadiazine and Pyridines

  • This study applies crystal engineering principles to prepare organic co-crystals and salts of sulfadiazine and pyridines. The research shows how pyridines can disrupt hydrogen-bonded dimers within parent sulfa drug crystals, providing insights into molecular recognition processes that could influence the targeted drug action of pharmaceuticals (Elacqua et al., 2013).

Antiproliferative Activity Against Cancer Cell Lines

Synthesis and In Vitro Antiproliferative Activity

  • A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against four human cancer cell lines. Some compounds showed promising activity, indicating the potential of pyrimidine derivatives as anticancer agents (Mallesha et al., 2012).

properties

IUPAC Name

4-[1-(3,4-dimethylphenyl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-5-6-16(10-14(13)2)24(21,22)20-9-3-4-15(11-20)23-17-7-8-18-12-19-17/h5-8,10,12,15H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDAHIGZDKABJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=NC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

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